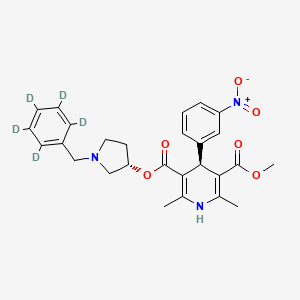
6-TAMRA Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tetrametilrodamina Maleimida, comúnmente conocida como 6-Maleimida de TAMRA, es un colorante fluorescente utilizado ampliamente en la investigación bioquímica y de biología molecular. Este compuesto es un colorante reactivo con tioles que etiqueta selectivamente los grupos tiol en péptidos, proteínas y otras moléculas biológicas. Es conocido por su fluorescencia amarilla brillante con máximos de excitación y emisión a 553 nm y 575 nm, respectivamente.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-Maleimida de TAMRA implica la reacción de tetrametilrodamina con maleimida. El proceso normalmente incluye los siguientes pasos:
Preparación de Tetrametilrodamina: La tetrametilrodamina se sintetiza a través de la condensación de anhídrido ftálico con dimetilaminofenol.
Funcionalización de Maleimida: La tetrametilrodamina se hace reaccionar entonces con maleimida en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para formar 6-Maleimida de TAMRA.
Métodos de Producción Industrial
En entornos industriales, la producción de 6-Maleimida de TAMRA sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y entornos controlados ayuda a mantener la coherencia y la calidad del producto final .
Análisis De Reacciones Químicas
La 6-Maleimida de TAMRA se somete principalmente a reacciones de adición de Michael con tioles. Esta reacción implica la adición de un grupo tiol a la porción de maleimida, formando un enlace tioéter estable. La reacción es altamente selectiva para los tioles y se produce en condiciones suaves, típicamente en un rango de pH de 6,5 a 7,5 .
Reactivos y Condiciones Comunes
Reactivos: Compuestos que contienen tioles, como los residuos de cisteína en las proteínas.
Condiciones: La reacción se lleva a cabo generalmente en tampones acuosos como la solución salina tamponada con fosfato (PBS) o tampón Tris a temperatura ambiente.
Principales Productos Formados
El producto principal de la reacción es un conjugado ligado a tioéter, que es estable y fluorescente. Este producto se utiliza para diversas aplicaciones de etiquetado y detección en la investigación biológica .
Aplicaciones Científicas De Investigación
La 6-Maleimida de TAMRA tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sonda fluorescente para estudiar reacciones e interacciones químicas.
Biología: Se emplea en el etiquetado de proteínas, péptidos y nucleótidos para fines de imagen y seguimiento.
Medicina: Se utiliza en ensayos de diagnóstico y como marcador en citometría de flujo.
Industria: Se aplica en el desarrollo de biosensores y otros dispositivos analíticos .
Mecanismo De Acción
El mecanismo de acción de la 6-Maleimida de TAMRA implica su reacción selectiva con los grupos tiol (-SH) en las moléculas biológicas. La porción de maleimida reacciona con el grupo tiol a través de una reacción de adición de Michael, formando un enlace tioéter estable. Esta reacción es altamente específica y no interfiere con otros grupos funcionales de la molécula .
Comparación Con Compuestos Similares
La 6-Maleimida de TAMRA se compara a menudo con otros colorantes fluorescentes como:
Tetrametilrodamina-5-Maleimida: Similar en estructura pero difiere en la posición del grupo maleimida.
Fluoresceína Maleimida: Otro colorante reactivo con tioles con diferentes propiedades espectrales.
Cy3 Maleimida: Un colorante cianina con aplicaciones similares pero diferentes longitudes de onda de excitación y emisión
Singularidad
La singularidad de la 6-Maleimida de TAMRA reside en su fluorescencia brillante, su alta especificidad para los grupos tiol y la estabilidad de los conjugados formados. Estas propiedades la convierten en una opción preferida para diversas aplicaciones de etiquetado y detección en la investigación científica .
Conclusión
La 6-Maleimida de TAMRA es un colorante fluorescente versátil y ampliamente utilizado en la investigación científica. Su capacidad para etiquetar selectivamente los grupos tiol y su fluorescencia brillante la convierten en una herramienta invaluable en química, biología, medicina e industria. Las propiedades únicas del compuesto y su amplia gama de aplicaciones ponen de manifiesto su importancia en el avance del conocimiento y la tecnología científicos.
Propiedades
Fórmula molecular |
C31H28N4O6 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
Clave InChI |
CCKYJNRNKVEKIX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)
![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
